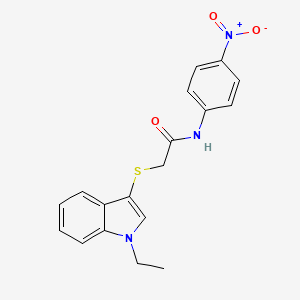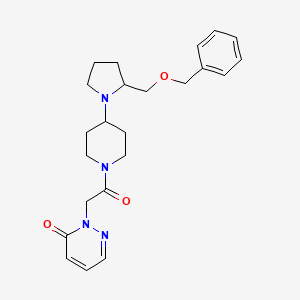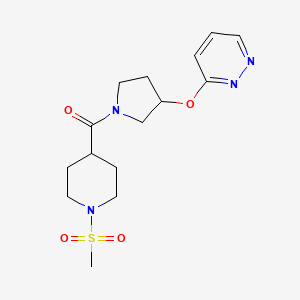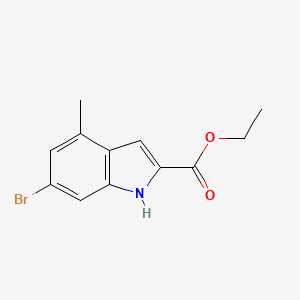
1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylurea” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a urea group .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the one , often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the catalyst from the reaction mixtures .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a five-membered isoxazole ring and a five-membered oxadiazole ring, both of which are heterocyclic moieties. It also contains a urea group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The isoxazole and oxadiazole rings, in particular, can participate in a variety of reactions .科学的研究の応用
Drug Discovery and Isoxazole Moiety
The isoxazole moiety is a five-membered heterocyclic ring commonly found in commercially available drugs. Its significance lies in its ability to interact with biological targets based on chemical diversity. In the context of drug discovery, CXM offers exciting possibilities due to its structural features. Researchers are exploring its potential as a scaffold for novel drug development .
Metal-Free Synthetic Routes
Traditional synthetic methods for isoxazole synthesis often employ metal catalysts (such as Cu(I) or Ru(II)) in (3 + 2) cycloaddition reactions. However, these metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, waste generation, and difficulty in separation. As a result, there’s growing interest in developing alternate metal-free synthetic routes. CXM could serve as a valuable building block in such eco-friendly strategies .
Other Biological Activities
Beyond the mentioned applications, CXM’s biological activities warrant exploration. Researchers are studying its interactions with enzymes, receptors, and cellular pathways. These investigations may reveal additional therapeutic uses or provide insights into its mechanism of action.
将来の方向性
特性
IUPAC Name |
1-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7(2)15-13(19)14-6-11-16-12(18-21-11)9-5-10(20-17-9)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFDMPLXMQUIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)



![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)
![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)



![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)